molecular formula C15H16O2 B1207199 Chloranthalactone A CAS No. 66395-02-6

Chloranthalactone A

Cat. No.: B1207199
CAS No.: 66395-02-6
M. Wt: 228.29 g/mol
InChI Key: OVEQSZKTJIUNHZ-JDTTZNEISA-N
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Description

Chloranthalactone A is a lindenane-type sesquiterpenoid, a class of naturally occurring organic compounds. It is derived from the plant Sarcandra glabra, which belongs to the Chloranthaceae family. This compound is known for its highly unsaturated skeleton and its ability to undergo dimerisation or oligomerisation via diverse pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Chloranthalactone A involves several steps, typically starting with commercially available reagents. The synthesis is carried out in flame-dried round-bottomed flasks under an inert atmosphere of argon with dry solvents. Common reagents used include dichloromethane, methyl tert-butyl ether, and diisopropylamine .

Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from plant sources such as Chloranthus japonicus Sieb. This process includes high-speed counter-current chromatography and online detection with ultraviolet light .

Chemical Reactions Analysis

Types of Reactions: Chloranthalactone A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in the formation of alcohols .

Scientific Research Applications

Chloranthalactone A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chloranthalactone A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2, tumor necrosis factor α, interleukin-1β, and interleukin-6. This inhibition occurs at the transcriptional level, affecting the expression of inducible nitric oxide synthase and cyclooxygenase-2 .

Comparison with Similar Compounds

Chloranthalactone A is unique among lindenane-type sesquiterpenoids due to its highly unsaturated skeleton and its ability to undergo diverse dimerisation or oligomerisation pathways. Similar compounds include:

This compound stands out due to its unique structural features and its versatility in forming various dimeric and oligomeric sesquiterpenoids .

Properties

IUPAC Name

(1S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h6,9,11-12H,1,4-5H2,2-3H3/t9-,11+,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEQSZKTJIUNHZ-JDTTZNEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318686
Record name CHLORANTHALACTONE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66395-02-6
Record name CHLORANTHALACTONE A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CHLORANTHALACTONE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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